N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine

Catalog No.
S13428650
CAS No.
166039-49-2
M.F
C25H25N5
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-am...

CAS Number

166039-49-2

Product Name

N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine

IUPAC Name

N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine

Molecular Formula

C25H25N5

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C25H25N5/c1-3-9-20(10-4-1)19-26-24-22-13-7-8-14-23(22)27-25(28-24)30-17-15-29(16-18-30)21-11-5-2-6-12-21/h1-14H,15-19H2,(H,26,27,28)

InChI Key

RNYAMUCWYNJGMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5

N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is a chemical compound with the molecular formula C25H25N5C_{25}H_{25}N_{5} and a molecular weight of approximately 395.5 g/mol. This compound features a quinazoline backbone, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound's structure includes a benzyl group and a piperazine moiety, specifically a 4-phenylpiperazine, which contributes to its pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Typical for compounds containing amine and aromatic functionalities. Common reactions include:

  • N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: The amine can also react with acid chlorides or anhydrides to form amides.
  • Reduction: If nitro or other reducible groups are present, reduction reactions can convert them to amines or other functional groups.

These reactions can be utilized in synthetic pathways to modify the compound for enhanced biological activity or specificity.

Research indicates that N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine exhibits significant biological activity, particularly in the context of anti-tuberculosis properties. Compounds within this class have been shown to inhibit the growth of Mycobacterium tuberculosis, making them candidates for further development as anti-tuberculosis agents . Additionally, quinazoline derivatives are known for their diverse pharmacological profiles, including anti-cancer, anti-inflammatory, and anti-microbial activities.

The synthesis of N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine generally involves multi-step procedures that may include:

  • Formation of the Quinazoline Core: This typically involves cyclization reactions starting from appropriate precursors such as 2-aminoanilines and isocyanates or other suitable reagents.
  • Introduction of the Piperazine Moiety: This can be achieved through nucleophilic substitution reactions where piperazine derivatives are reacted with the quinazoline intermediate.
  • Benzylation: The final step often involves the introduction of the benzyl group via N-benzylation techniques using benzyl halides in the presence of bases.

These methods allow for the efficient construction of the target molecule while ensuring high yields and purity.

N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-tuberculosis drugs.
  • Research Tools: In studies investigating the mechanisms of action against various pathogens.
  • Chemical Probes: For exploring biological pathways related to piperazine and quinazoline derivatives.

Interaction studies involving N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine focus on its binding affinity to specific biological targets, such as enzymes and receptors related to tuberculosis infection pathways. These studies help elucidate its mechanism of action and potential side effects, which are critical for drug development.

Several compounds share structural similarities with N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine, including:

Compound NameStructure Characteristics
N-benzylquinazolin-4-amineLacks piperazine; simpler structure
N-benzyl-2-chloroquinazolin-4-amineContains chlorine substituent on quinazoline
7-Fluoro-N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amineFluorinated; different piperidine substituent
N-benzyl-N'-(4-methylpiperazin-1-yl)ureaUrea derivative; different functional group

Uniqueness

N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amines' unique combination of functional groups allows it to exhibit specific biological activities that may not be present in simpler analogs or those with different substituents. Its structure suggests potential for selective targeting in therapeutic applications, particularly against resistant strains of pathogens like Mycobacterium tuberculosis.

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

395.21099582 g/mol

Monoisotopic Mass

395.21099582 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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